molecular formula C11H12OS B1531442 (1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol CAS No. 2165556-78-3

(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol

Cat. No.: B1531442
CAS No.: 2165556-78-3
M. Wt: 192.28 g/mol
InChI Key: MYQXGQNMQQSIJD-WDEREUQCSA-N
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Description

(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H12OS and its molecular weight is 192.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organophosphorus Compounds

Research demonstrates the use of similar cyclopentane structures in the synthesis of organophosphorus compounds, highlighting their potential in creating novel chemical entities with specific functionalities (Scheibye et al., 1982).

Stereoselective Syntheses

The molecule has been implicated in stereoselective syntheses, indicating its utility in generating compounds with high stereocontrol at stereogenic centers, a crucial aspect in the synthesis of pharmaceuticals and fine chemicals (Krief et al., 1996).

Electrochromic Properties

A study on derivatives of cyclopentene revealed both photochromic and electrochromic properties, suggesting applications in smart materials and molecular switches. These compounds can switch between colorless and colored states under different stimuli (Peters & Branda, 2003).

Alpha-Adrenoreceptor Affinity

Research into compounds related to cyclopentanol moieties has explored their affinity for alpha(1)-adrenoreceptor subtypes, providing insights into their potential therapeutic applications in targeting these receptors (Bolognesi et al., 1999).

Gold(I)-Catalyzed Reactions

The molecule's structure has been utilized in gold(I)-catalyzed reactions for the synthesis of cyclopentenones, demonstrating its role in facilitating complex rearrangements in organic synthesis (Shi et al., 2005).

Novel Isostere for Carboxylic Acid

Cyclopentane-1,3-dione has been studied as a novel isostere for the carboxylic acid functional group, illustrating the cyclopentane structure's versatility in drug design and synthesis of thromboxane receptor antagonists (Ballatore et al., 2011).

Photochromic Systems

The compound's framework has implications in developing thermally irreversible photochromic systems, offering potential applications in materials science for data storage and light-responsive materials (Uchida et al., 1990).

Organoruthenium Complexes

Studies have also explored reactions with aliphatic alkynols leading to organoruthenium complexes, showcasing the cyclopentane structure's role in the formation of cationic and neutral complexes with unique properties (Selegue et al., 1991).

Properties

IUPAC Name

(1R,2S)-2-(2-thiophen-3-ylethynyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c12-11-3-1-2-10(11)5-4-9-6-7-13-8-9/h6-8,10-12H,1-3H2/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQXGQNMQQSIJD-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C#CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)C#CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol
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(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol
Reactant of Route 6
(1R,2S)-2-[2-(thiophen-3-yl)ethynyl]cyclopentan-1-ol

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